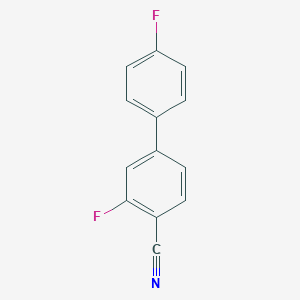

2-Fluoro-4-(4-fluorophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUFKVNYRMLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592955 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-40-7 | |

| Record name | 3,4′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-fluorophenyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a fluorinating agent under controlled conditions. One common method includes the use of a metal-mediated coupling reaction. For example, 4-fluorobenzonitrile can undergo a coupling reaction with a fluorinated aryl halide in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(4-fluorophenyl)benzonitrile can undergo various types of chemical reactions,

Biological Activity

2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS No. 1214332-40-7) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2N. The compound features a biphenyl structure with two fluorine substituents, enhancing its lipophilicity and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms typically increases the metabolic stability and selectivity of compounds in biochemical pathways, making them valuable in drug design.

While specific mechanisms of action for this compound remain under investigation, several hypotheses suggest potential interactions with biological targets:

- Enzyme Interaction : Preliminary studies indicate that the compound may interact with various enzymes, potentially leading to modulation of enzymatic activity.

- Cell Signaling Pathways : It is hypothesized that this compound could influence cell signaling pathways, gene expression, and cellular metabolism, similar to other fluorinated compounds .

1. Neuroprotective Effects

Research into related compounds suggests that fluorinated benzonitriles can exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to inhibit oxidative stress and apoptosis in neuronal cells, indicating a potential protective role against neurodegenerative diseases .

2. Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties. Studies suggest that this compound may possess anticancer activity by selectively targeting cancer cell pathways. The enhanced lipophilicity due to fluorination may improve the compound's ability to penetrate cellular membranes and reach intracellular targets more effectively than non-fluorinated counterparts .

Case Study 1: Fluorinated Benzonitriles in Cancer Research

A study evaluating a series of fluorinated benzonitriles found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Properties

In vitro studies on structurally similar compounds demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. These findings support the hypothesis that this compound may also exhibit similar protective properties, warranting further investigation into its effects on neuronal health .

The biochemical properties of this compound are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Weight | 215.20 g/mol |

| Solubility | Soluble in organic solvents; insoluble in water |

| Lipophilicity | Enhanced due to fluorine substituents |

| Stability | Potentially higher metabolic stability due to fluorination |

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanisms of action is essential for understanding its therapeutic potential.

- In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of the compound.

- Structure-Activity Relationship (SAR) : Investigating the relationship between structural modifications and biological activity will aid in optimizing this compound for therapeutic use.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis :

2-Fluoro-4-(4-fluorophenyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Polar aprotic solvents | Substituted derivatives |

| Oxidation | Potassium permanganate, CrO3 | Acidic or basic conditions | Carboxylic acids or oxidized derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Alcohols or amines |

Biological Studies

Investigating Biological Interactions :

The compound is being explored for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that its fluorinated nature may enhance selectivity in biochemical pathways, making it a candidate for drug design.

Case Study: Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Materials Science

Incorporation into Polymers :

This compound can be incorporated into polymers or liquid crystals to impart specific properties such as increased thermal stability or enhanced optical characteristics. Its unique structure allows for the tuning of material properties for applications in electronics and optics.

Table 2: Material Properties Enhanced by this compound

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability | Electronics |

| Liquid Crystals | Optical clarity | Display technologies |

Agrochemical Applications

Role in Pesticide Development :

The compound's reactivity and structural features make it a candidate for developing new agrochemicals, including pesticides and herbicides. Research is ongoing to explore its effectiveness against various pests and its environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-4-(4-fluorophenyl)benzonitrile with structurally analogous compounds, focusing on substituent effects, applications, and research findings:

Key Structural and Functional Differences :

Substituent Electronic Effects: The 2-fluoro group in the target compound enhances electron withdrawal compared to non-fluorinated analogs (e.g., 4-(4-fluorophenyl)benzonitrile), increasing its reactivity in cross-coupling reactions . Thiophene (MOT) and thiazole (DGAT2-iJ) substituents introduce extended conjugation, improving optoelectronic properties but reducing solubility .

Biological Activity: DGAT2-iJ’s bromine and thiazole groups enhance hydrophobic interactions with enzyme active sites, contributing to its potency as a DGAT2 inhibitor . ABM-2’s imidazolidinone-hydroxyphenyl moiety enables hydrogen bonding, critical for targeted protein degradation .

Material Science Applications :

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(4-fluorophenyl)benzonitrile, and what reaction conditions are critical for achieving high yields?

Methodological Answer: A widely used approach involves Suzuki-Miyaura cross-coupling reactions, where a boronate ester intermediate reacts with a fluorinated aryl halide. For example, 4-bromo-2-fluorobenzonitrile can react with 4-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol with a base like Na₂CO₃ at reflux (80–90°C) . Key factors include maintaining anhydrous conditions to prevent boronate hydrolysis and optimizing catalyst loading (0.5–2 mol%) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR is critical for identifying fluorine environments. The aromatic fluorine atoms typically resonate at δ −110 to −115 ppm, while the nitrile group’s electron-withdrawing effect shifts adjacent protons downfield (e.g., δ 7.8–8.2 ppm in NMR) .

- X-ray Crystallography: Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., ~45°), influencing conjugation and electronic properties. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (C–F: ~1.34 Å) and torsional strain .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (MW = 231.21 g/mol) with a [M+H]⁺ peak at m/z 232.1 .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer: Discrepancies often arise in regioselectivity during functionalization. For instance, DFT calculations may predict preferential nitration at the para position, while experiments show meta substitution due to steric hindrance. To address this:

- Validate computational models using solvent effects (PCM for toluene/water) and dispersion corrections (e.g., D3-BJ) .

- Compare experimental Hammett σ values (for substituent effects) with calculated Fukui indices to refine electrophilic attack sites .

- Use in-situ IR spectroscopy to monitor reaction intermediates and adjust mechanistic hypotheses .

Q. How does fluorination impact the compound’s interactions with biological targets, and what methodologies study these effects?

Methodological Answer: Fluorine enhances metabolic stability and membrane permeability. Key methodologies include:

- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., cytochrome P450 isoforms) to assess competitive binding .

- Molecular Dynamics (MD) Simulations: Analyze fluorine’s role in hydrophobic pocket interactions (e.g., with kinases) using force fields like CHARMM36. Fluorine’s van der Waals radius (1.47 Å) and low polarizability influence binding entropy .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to receptors like G-protein-coupled receptors (GPCRs), where fluorinated aromatics often improve affinity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Purification Issues: At scale, column chromatography becomes impractical. Switch to recrystallization (solvent: ethyl acetate/hexane) or distillation under reduced pressure (bp ~250°C at 10 mmHg) .

- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.05 aryl halide:boronate ratio) and use continuous-flow reactors to enhance mixing and reduce side reactions like dehalogenation .

- Catalyst Recovery: Immobilize Pd catalysts on silica or magnetic nanoparticles to improve recyclability (≥5 cycles with <5% activity loss) .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data on rotational barriers of the fluorophenyl group?

Methodological Answer: X-ray structures may indicate free rotation (low energy barrier <5 kcal/mol), while VT-NMR shows restricted rotation (ΔG‡ >10 kcal/mol) due to crystal packing effects. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.